1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
CAS No.: 251307-07-0
Cat. No.: VC8093764
Molecular Formula: C14H10F3N3
Molecular Weight: 277.24 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine - 251307-07-0](/images/structure/VC8093764.png)
Specification
CAS No. | 251307-07-0 |
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Molecular Formula | C14H10F3N3 |
Molecular Weight | 277.24 g/mol |
IUPAC Name | 1-methyl-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Standard InChI | InChI=1S/C14H10F3N3/c1-20-11-7-10(14(15,16)17)8-18-13(11)12(19-20)9-5-3-2-4-6-9/h2-8H,1H3 |
Standard InChI Key | BLTFXNDUVYDRPU-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F |
Canonical SMILES | CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 277.25 g/mol . Its structure features:
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A bicyclic pyrazolo[4,3-b]pyridine system, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3.
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A methyl group at position 1, a phenyl group at position 3, and a trifluoromethyl (-CF) group at position 6 (Figure 1).
Key Structural Insights:
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Crystallography: While direct crystallographic data for this compound is limited, analogous pyrazolo[4,3-b]pyridines exhibit planar fused-ring systems with π-stacking interactions . For example, 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine forms head-to-tail π-stacking along the b-axis .
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Spectroscopy: NMR data for related compounds (e.g., 1H-pyrazolo[3,4-b]pyridines) show characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and CF groups (δ -60 ppm in NMR) .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via multicomponent or sequential coupling reactions:
Route 1: Sequential Suzuki–Miyaura Coupling
A method adapted from Urvashi et al. involves:
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C3 Arylation: 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine undergoes Suzuki coupling with phenylboronic acid using Pd(OAc)/dppf/CsCO in 1,4-dioxane:water (3:1) at 60°C .
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C6 Arylation: Subsequent coupling at position 6 with trifluoromethyl-containing boronic acids .
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Deprotection: Removal of the 4-methoxybenzyl group under acidic conditions .
Yield: ~70–85% for analogous diarylated pyrazolopyridines .
Route 2: One-Pot Multicomponent Reactions
A microwave-assisted protocol using FeO@MIL-101(Cr)-N(CHPO) as a catalyst enables solvent-free synthesis from 3-(cyanoacetyl)indole and 4-methylpyrazol-3-ylamine . This method achieves yields >90% for related pyrazolo[3,4-b]pyridines .
Functionalization
The trifluoromethyl group enhances metabolic stability and lipophilicity () . Key reactions include:
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Nucleophilic Substitution: The chloro substituent at position 6 can be replaced with amines or alkoxides .
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Cross-Coupling: Pd-catalyzed couplings (e.g., Sonogashira, Heck) enable diversification at positions 3 and 6 .
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 277.25 g/mol | |
5.01 | ||
Hydrogen Bond Acceptors | 2 | |
Polar Surface Area | 23.23 Ų | |
Solubility | Low () |
Future Directions
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Targeted Drug Discovery: Optimizing solubility (e.g., via prodrug strategies) could enhance bioavailability.
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Mechanistic Studies: Elucidating the compound’s interaction with kinases (e.g., JAK, LRRK2) is critical .
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Green Synthesis: Expanding microwave- and catalyst-free methods to improve scalability .
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